molecular formula C13H15BN2O4 B2700586 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2055777-49-4

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2700586
CAS No.: 2055777-49-4
M. Wt: 274.08
InChI Key: VXZHLYDQNKIINO-UHFFFAOYSA-N
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Description

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a nitro group, a benzonitrile moiety, and a dioxaborolane ring

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-nitrobenzonitrile with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

    Substitution: Biaryl compounds.

    Hydrolysis: 2-Nitro-4-boronic acid benzonitrile.

Scientific Research Applications

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a nitro group and a dioxaborolane ring, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in cross-coupling reactions and its potential use in medicinal chemistry make it a valuable compound in various fields of research.

Properties

IUPAC Name

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-15)11(7-10)16(17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZHLYDQNKIINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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